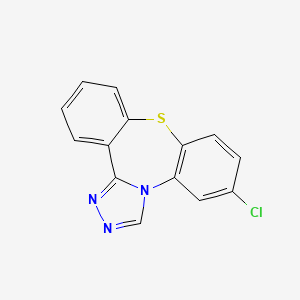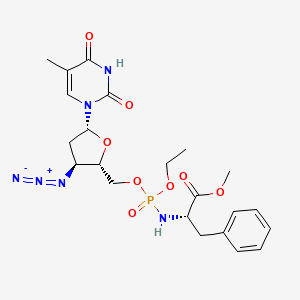
5'MeOPhePO3(Et)AZT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Methoxyphenylphosphorylethylazidothymidine, commonly referred to as 5’MeOPhePO3(Et)AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor that has been widely used in the treatment of HIV/AIDS. The modification of AZT with a methoxyphenylphosphorylethyl group aims to enhance its pharmacokinetic properties and reduce toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyphenylphosphorylethylazidothymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine, a naturally occurring nucleoside.
Azidation: Thymidine is converted to azidothymidine by replacing the 3’-hydroxyl group with an azido group (N3).
Phosphorylation: The azidothymidine is then phosphorylated at the 5’-position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a phosphoramidite reagent.
Methoxyphenyl Group Addition: The phosphorylated intermediate is reacted with a methoxyphenyl group to form the final compound.
Industrial Production Methods
Industrial production of 5’-Methoxyphenylphosphorylethylazidothymidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thymidine are converted to azidothymidine using automated reactors.
Purification: The intermediate products are purified using techniques such as chromatography to ensure high purity.
Final Product Formation: The final compound is synthesized and purified to meet pharmaceutical standards.
化学反应分析
Types of Reactions
5’-Methoxyphenylphosphorylethylazidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C) are used.
Substitution: Substitution reactions often use nucleophiles like sodium azide (NaN3) or other organic azides.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxidized derivatives of the methoxyphenyl group.
Reduction Products: Amino derivatives of azidothymidine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5’-Methoxyphenylphosphorylethylazidothymidine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its potential to inhibit viral replication in cell cultures.
Medicine: Explored as a potential antiviral agent with improved pharmacokinetics compared to AZT.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of 5’-Methoxyphenylphosphorylethylazidothymidine involves:
Inhibition of Reverse Transcriptase: The compound is incorporated into the viral DNA by reverse transcriptase, leading to chain termination.
Molecular Targets: Targets the reverse transcriptase enzyme of HIV, preventing the synthesis of viral DNA.
Pathways Involved: Inhibits the replication cycle of HIV by blocking the conversion of viral RNA to DNA.
相似化合物的比较
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
3’-Azido-3’-deoxythymidine 5’-triphosphate: An active metabolite of AZT.
Other Nucleoside Analogs: Compounds like lamivudine (3TC) and stavudine (d4T) which also inhibit reverse transcriptase.
Uniqueness
5’-Methoxyphenylphosphorylethylazidothymidine is unique due to its modified structure, which aims to:
Enhance Pharmacokinetics: Improved absorption, distribution, metabolism, and excretion properties.
Reduce Toxicity: Lower toxicity compared to unmodified AZT, making it potentially safer for long-term use.
This compound represents a promising advancement in the field of antiviral research, offering potential benefits over existing treatments.
属性
CAS 编号 |
133201-18-0 |
|---|---|
分子式 |
C22H29N6O8P |
分子量 |
536.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H29N6O8P/c1-4-34-37(32,26-17(21(30)33-3)10-15-8-6-5-7-9-15)35-13-18-16(25-27-23)11-19(36-18)28-12-14(2)20(29)24-22(28)31/h5-9,12,16-19H,4,10-11,13H2,1-3H3,(H,26,32)(H,24,29,31)/t16-,17-,18+,19+,37?/m0/s1 |
InChI 键 |
ZSDVRRJOFOIBHX-GYTSIINFSA-N |
手性 SMILES |
CCOP(=O)(N[C@@H](CC1=CC=CC=C1)C(=O)OC)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
规范 SMILES |
CCOP(=O)(NC(CC1=CC=CC=C1)C(=O)OC)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


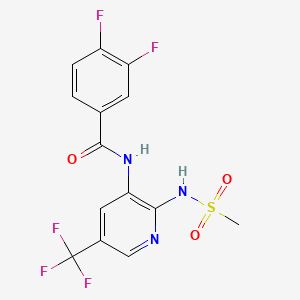
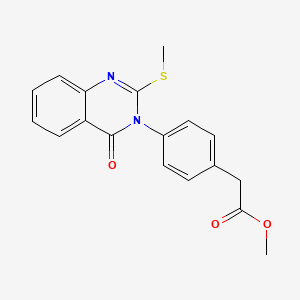
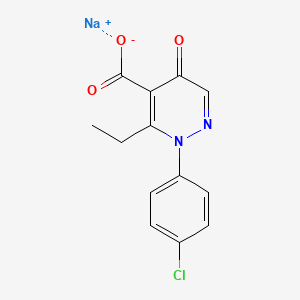
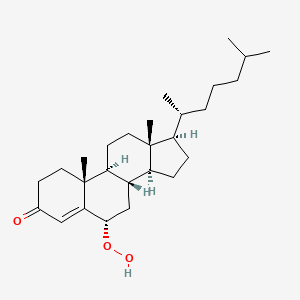
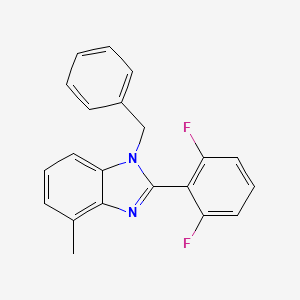
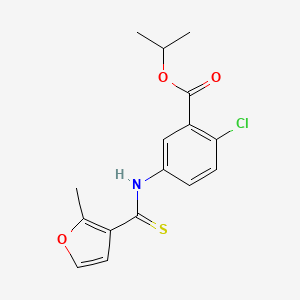
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

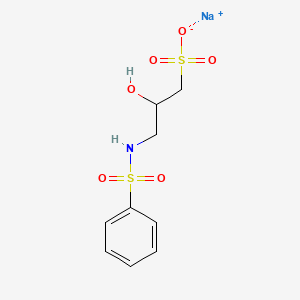
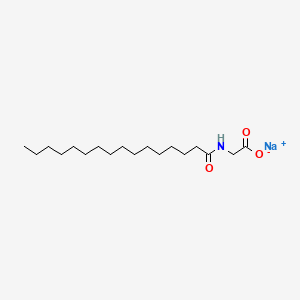
![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
